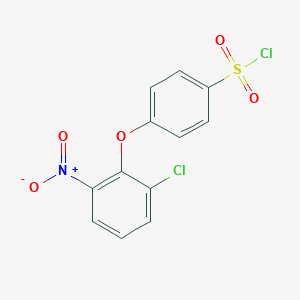

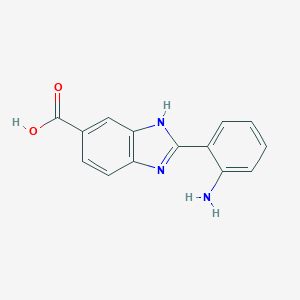

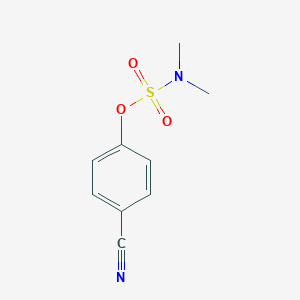

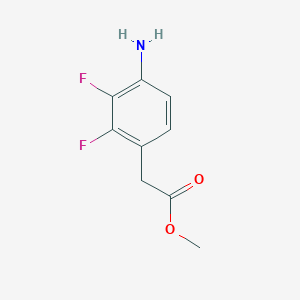

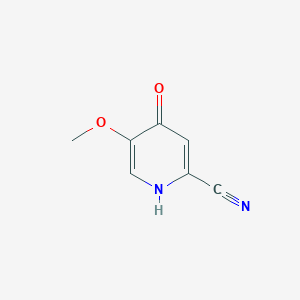

4-cyanophenyl N,N-dimethylsulfamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 4-Cyanophenyl N,N-dimethylsulfamate involves several chemical reactions and procedures. Studies on related compounds have demonstrated various synthesis methods, including condensation reactions, purification techniques, and the use of specific reagents to achieve the desired chemical structures (Kotteswaran, Senthil Pandian, & Ramasamy, 2016).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the properties and reactivity of a compound. Studies have employed various spectroscopic and computational methods to elucidate the structure of related cyanophenyl compounds. Techniques such as X-ray crystallography, NMR spectroscopy, and molecular docking have been utilized to gain insights into the molecular arrangements and potential interactions of these compounds (Al-Hourani et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving this compound include its potential as a precursor for the synthesis of various organic molecules. The compound's functional groups, such as the cyano and sulfamate groups, make it a versatile reactant in organic synthesis. The specific chemical reactions and properties of this compound can be inferred from studies on similar compounds, which demonstrate a range of reactivities and product formations (Patra, Anthony, & Radhakrishnan, 2007).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and thermal stability, are important for its handling and application in various fields. These properties can be studied through thermal analysis, solubility tests, and differential scanning calorimetry (DSC) (Haddon, Hicks, Oakley, Palstra, & Cordes, 1992).

Chemical Properties Analysis

The chemical properties of this compound include its reactivity towards different chemical reagents, stability under various conditions, and the ability to undergo specific chemical transformations. Studies on related compounds provide insights into the mechanisms of reactions, such as nucleophilic substitutions and electrophilic additions, that this compound might participate in (Voigt-martin et al., 1997).

Scientific Research Applications

Mesophase Properties and Molecular Dynamics

Studies on cyanobiphenyl-based compounds have detailed their mesophase properties, highlighting the odd-even effects on mesophase behavior due to the interaction energies within molecular dimers. For instance, the interaction energy of dimers like 4-cyano, 4′n-alkylbiphenyl (nCB) has been computed, revealing insights into the molecular dynamics and phase properties of these compounds. Such studies are crucial for understanding the liquid crystalline behavior and designing materials with desired optical and electronic properties (Cacelli et al., 2007).

Synthesis and Characterization of Liquid Crystal Dimers

Research on the synthesis and characterization of cyanobiphenyl-based liquid crystal dimers, such as sulfur-linked cyanobiphenyl-based dimers, has expanded the understanding of their structural and transitional properties. These compounds exhibit distinct nematic phases and demonstrate how molecular curvature, flexibility, and biaxiality impact their mesophase behaviors and birefringence, contributing to the development of materials with specific liquid crystalline properties (Cruickshank et al., 2019).

Safety and Hazards

If inhaled, it is advised to move the victim into fresh air and give oxygen if breathing is difficult . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting .

Future Directions

properties

IUPAC Name |

(4-cyanophenyl) N,N-dimethylsulfamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3S/c1-11(2)15(12,13)14-9-5-3-8(7-10)4-6-9/h3-6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEYKIXBOCPVDNP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)OC1=CC=C(C=C1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70372347 |

Source

|

| Record name | 4-Cyanophenyl dimethylsulfamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

164648-84-4 |

Source

|

| Record name | 4-Cyanophenyl dimethylsulfamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

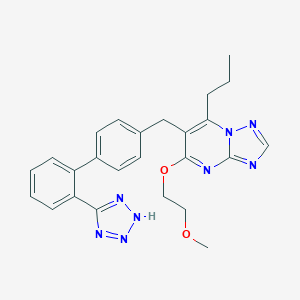

![4-(2-methoxyphenyl)-N-[3-[[4-(2-methoxyphenyl)piperazine-1-carbonyl]amino]-4-methylphenyl]piperazine-1-carboxamide](/img/structure/B64614.png)

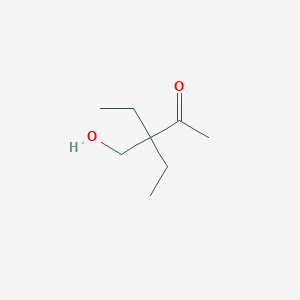

![1,3-Diisopropylbicyclo[1.1.0]butan-2-one](/img/structure/B64630.png)